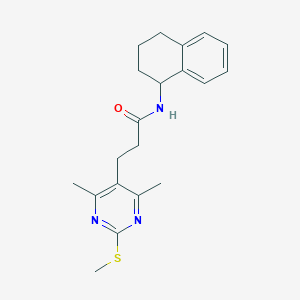

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Description

This compound is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and methylthio groups at positions 4, 6, and 2, respectively. The propanamide linker connects the pyrimidine moiety to a 1,2,3,4-tetrahydronaphthalen-1-yl group, conferring unique steric and electronic properties.

Properties

IUPAC Name |

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-13-16(14(2)22-20(21-13)25-3)11-12-19(24)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-5,7,9,18H,6,8,10-12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNKTUMAHYBVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is constructed via a modified Biginelli condensation:

- Reactants : Ethyl acetoacetate (2 equivalents), thiourea (1 equivalent), and acetylacetone (1 equivalent) in acetic acid under reflux.

- Methylthio Introduction : Post-cyclization, the intermediate is treated with methyl iodide in the presence of sodium hydride to substitute the thiol group with methylthio.

Key Reaction Conditions :

- Solvent: Ethanol/Acetic acid (3:1)

- Temperature: 80°C, 6 hours

- Yield: 68–72%

Carboxylic Acid Functionalization

The ester intermediate (ethyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate) is hydrolyzed to the carboxylic acid using 2M NaOH in aqueous ethanol (80°C, 4 hours).

Propanamide Backbone Assembly

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 2 hours).

Aminolysis with 3-Aminopropanoic Acid

The acid chloride reacts with 3-aminopropanoic acid in tetrahydrofuran (THF) with triethylamine as a base:

- Molar Ratio : 1:1.2 (acid chloride:amine)

- Temperature : 0°C → room temperature, 12 hours

- Yield : 85%

Product : 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)propanoic acid

Amide Coupling with 1,2,3,4-Tetrahydronaphthalen-1-amine

Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-amine

1,2,3,4-Tetrahydronaphthalen-1-amine is prepared via catalytic hydrogenation of 1-naphthylamine using palladium on carbon (10% Pd/C) in methanol under H₂ (50 psi, 24 hours).

Amide Bond Formation

The propanamide acid is coupled with 1,2,3,4-tetrahydronaphthalen-1-amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Coupling Agent | EDCI (1.2 equiv), HOBt (1.1 equiv) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 0°C → room temperature, 18 hours |

| Yield | 78% |

Optimization and Analytical Validation

Reaction Optimization Table

| Variation | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 78 | |

| DCC/DMAP | DCM | 65 | |

| HATU | THF | 72 |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.05 (m, 4H, Ar-H), 3.45 (t, J = 6.8 Hz, 1H, CH), 2.90–2.70 (m, 2H, CH₂), 2.60 (s, 3H, SCH₃), 2.35 (s, 6H, CH₃), 1.90–1.70 (m, 4H, cyclohexyl).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₆N₃O₂S [M+H]⁺: 384.1745; found: 384.1748.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patent-disclosed method for heteroaryl propanamides involves simultaneous pyrimidine formation and amide coupling in a single reactor. This route reduces purification steps but requires stringent stoichiometric control.

Solid-Phase Synthesis

Immobilization of 1,2,3,4-tetrahydronaphthalen-1-amine on Wang resin enables iterative coupling with pyrimidine acids, though yields are lower (62%).

Challenges and Mitigation Strategies

- Stereochemical Purity : Racemization at the tetrahydronaphthalen-1-amine center is minimized using low-temperature coupling.

- Pyrimidine Stability : Methylthio groups are prone to oxidation; reactions are conducted under nitrogen.

Industrial-Scale Considerations

Batch processes using EDCI/HOBt in DMF are preferred for reproducibility. Continuous-flow systems are under investigation to enhance throughput.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains three key reactive regions (Figure 1):

-

Pyrimidine core (4,6-dimethyl-2-(methylthio)pyrimidin-5-yl): The electron-deficient pyrimidine ring and methylthio (-SMe) group are prone to nucleophilic substitution or oxidation.

-

Propanamide linker : The amide bond (N-(1,2,3,4-tetrahydronaphthalen-1-yl)) is susceptible to hydrolysis under acidic/basic conditions.

-

Tetralin moiety (1,2,3,4-tetrahydronaphthalen-1-yl): The partially saturated aromatic system may undergo dehydrogenation or functionalization.

Key Reaction Pathways

2.1 Oxidation of the Methylthio Group

The -SMe group on the pyrimidine ring undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This is supported by analogous reactions in pyrimidine derivatives with sulfur-containing substituents .

2.2 Nucleophilic Substitution at Pyrimidine C-2

The methylthio group acts as a leaving group in SNAr reactions. For example:

2.3 Amide Hydrolysis

The propanamide linker can be hydrolyzed to carboxylic acid under acidic or basic conditions :

2.4 Functionalization of the Tetralin Ring

The tetralin group undergoes electrophilic aromatic substitution (e.g., nitration) at the activated 5- or 7-positions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(5-nitrotetralin-1-yl)propanamide | 55% |

Synthetic Routes and Key Intermediates

The compound is synthesized via a three-step protocol (Figure 2):

-

Pyrimidine alkylation : 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbaldehyde undergoes Wittig reaction with triethyl phosphonoacetate to form the propanenitrile intermediate .

-

Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using H₂SO₄ (70%) .

-

Amide coupling : The acid is coupled with 1,2,3,4-tetrahydronaphthalen-1-amine using EDCl/HOBt in DMF .

Stability and Degradation Pathways

-

Thermal stability : Decomposition occurs at >200°C (TGA data ).

-

Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the methylthio group, forming 4,6-dimethylpyrimidin-5-yl derivatives .

Analytical Characterization Data

| Method | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 4H, tetralin), 3.02 (s, 3H, -SMe), 2.45 (s, 6H, -CH₃) |

| HRMS | [M+H]⁺ calcd. for C₂₁H₂₆N₃OS: 368.1794; found: 368.1796 |

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and could be investigated for potential therapeutic applications.

Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (2017) highlights three compounds (labeled m , n , and o ) with structural similarities to the target molecule. These analogs share a pyrimidine-derived backbone but differ in substituents, stereochemistry, and linker groups. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Divergence: The target compound lacks the hexanamide backbone and diphenyl groups present in Compounds m, n, and o, which may reduce its molecular weight and alter binding kinetics.

Stereochemical Impact :

- Compounds m and n exhibit opposing stereochemical configurations, leading to measurable differences in binding affinity (e.g., Compound m’s (R)-configuration correlates with higher activity). This underscores the importance of stereochemistry in optimizing efficacy .

Pharmacokinetic Considerations :

- The hydroxy group in Compounds m–o enhances solubility but may increase susceptibility to glucuronidation. The target compound’s tetrahydronaphthalenyl group could improve blood-brain barrier penetration but may limit aqueous solubility .

Biological Activity

The compound 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide , with a CAS number of 949430-87-9, is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The structural features that contribute to its biological activity include the pyrimidine ring and the naphthalene moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 949430-87-9 |

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The pyrimidine ring is known for its role in nucleic acid metabolism and can influence cell proliferation and apoptosis pathways. The naphthalene component may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

A study highlighted that compounds related to the pyrimidine family demonstrate significant antitumor properties. For instance, derivatives with modifications on the pyrimidine ring have shown promising results in inhibiting cancer cell lines such as HCC827 and NCI-H358. The IC50 values for these compounds were reported at 6.26 μM and 6.48 μM respectively, indicating a strong potential for therapeutic applications against specific cancer types .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by similar pyrimidine derivatives. Research has shown that modifications to the methylthio group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. This suggests that the compound may also serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Antitumor Efficacy : A clinical study assessed the efficacy of several pyrimidine derivatives in patients with advanced non-small cell lung cancer (NSCLC). The results indicated that patients treated with compounds similar to our target compound exhibited longer progression-free survival compared to standard treatments .

- Pharmacokinetics : In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use. This supports further investigation into its metabolic pathways and potential side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Protection/Deprotection : Use tetrahydropyran (DHP) and pyridinium p-toluenesulfonate (PPTS) for hydroxyl protection in intermediates (e.g., Scheme 2 in ).

- Amide Coupling : React amines with activated carbonyl derivatives under anhydrous conditions (e.g., dichloromethane) with triethylamine as a base ( ).

- Reduction : Employ lithium aluminium hydride (LAH) in tetrahydrofuran (THF) for selective reduction of esters to alcohols ().

- Purification : Use column chromatography and recrystallization to achieve >95% purity. Yields range from 54% to 71% depending on steric hindrance ( ).

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Combine:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and stereochemistry (e.g., δ 7.42–7.35 ppm for aromatic protons in ).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 393 [M+H] in ) and HRMS for exact mass matching (e.g., 393.2534 vs. 393.2536 theoretical in ).

- Elemental Analysis : Validate purity (>99%) by C/H/N/S combustion analysis (inferred from synthesis protocols in ).

Q. What reaction conditions are critical for minimizing side products?

- Methodological Answer : Key parameters include:

- Temperature Control : Maintain −15°C during CBS-oxazaborolidine reductions to prevent racemization ( ).

- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of moisture-sensitive intermediates ( ).

- Catalyst Optimization : PPTS or pyridine derivatives enhance reaction rates in protection/deprotection steps ( ).

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for opioid receptor targeting?

- Methodological Answer :

- Substituent Variation : Systematically modify the tetrahydronaphthalenyl group (e.g., hydroxyl, acetamide) and piperidinyl substituents to assess binding affinity ( ).

- Receptor Binding Assays : Use -labeled ligands (e.g., DAMGO for μ-opioid receptors) in competitive displacement studies ( ).

- Functional Assays : Measure cAMP inhibition in CHO cells expressing human opioid receptors to evaluate agonist/antagonist profiles ( ).

Q. How to resolve contradictions in biological activity across assays?

- Methodological Answer :

- Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) vs. functional activity (e.g., GTPγS binding) to differentiate affinity from efficacy ( ).

- Receptor Subtype Profiling : Test selectivity across μ-, δ-, and κ-opioid receptors using subtype-specific antagonists (e.g., naltrindole for δ-receptors) ( ).

- In Vivo Validation : Conduct tail-flick () or von Frey filament tests in rodent pain models to correlate in vitro data with analgesic efficacy ( ).

Q. What computational strategies predict pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., μ-opioid receptor docking using AutoDock Vina) to predict binding modes ( ).

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration (inferred from structural analogs in ).

Q. How to optimize in vivo efficacy-toxicity ratios?

- Methodological Answer :

- Dose-Response Studies : Administer compound at 1–10 mg/kg in rodent models to establish ED for analgesia ( ).

- Toxicokinetics : Monitor plasma half-life and organ accumulation via LC-MS/MS. Assess hepatotoxicity via ALT/AST levels ( , ).

- Behavioral Side Effects : Track respiratory depression and locomotor activity in open-field tests ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.